molecular formula C9H15N B15316064 2-Cyclohexylpropanenitrile

2-Cyclohexylpropanenitrile

Cat. No.: B15316064
M. Wt: 137.22 g/mol
InChI Key: TUYRLQIRJYXKMF-UHFFFAOYSA-N
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Description

2-Cyclohexylpropanenitrile is an organic nitrile compound characterized by a cyclohexyl group attached to the second carbon of a propanenitrile chain. Nitriles like 2-cyclohexylpropanenitrile are typically polar, with moderate solubility in organic solvents and applications in organic synthesis, pharmaceuticals, or agrochemical intermediates .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-cyclohexylpropanenitrile

InChI

InChI=1S/C9H15N/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3

InChI Key

TUYRLQIRJYXKMF-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with acrylonitrile, followed by hydrolysis and decarboxylation . Another method includes the alkylation of cyclohexylacetonitrile with alkyl halides under basic conditions .

Industrial Production Methods: Industrial production of 2-cyclohexylpropanenitrile typically involves large-scale alkylation reactions using cyclohexylacetonitrile and appropriate alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-cyclohexylpropanenitrile involves its interaction with specific molecular targets. In biological systems, it may act as a precursor to active metabolites that exert effects on various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-cyclohexylpropanenitrile with structurally related nitriles and cyclohexyl derivatives, emphasizing differences in molecular structure, substituents, and inferred properties.

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Inferred Properties/Applications References
3-(2,6-Dioxocyclohexyl)propanenitrile C₉H₁₁NO₂ 165.192 g/mol Cyclohexyl ring with 2,6-dioxo groups Enhanced reactivity due to ketone groups; potential use in oxidation-sensitive reactions
3-[Cyclohexyl-(2-oxidanyl-2-phenanthren-9-yl-ethyl)amino]propanenitrile C₂₅H₂₅N₂O ~381.48 g/mol Phenanthrene, hydroxyl, amino groups High lipophilicity; possible applications in fluorescent probes or medicinal chemistry
Cyclohexylideneacetonitrile C₉H₁₁N 133.19 g/mol Cyclohexylidene (unsaturated cyclohexyl ring) Increased reactivity (e.g., Diels-Alder reactions) compared to saturated analogs
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile C₁₂H₁₅ClN₂ 222.71 g/mol Chlorophenyl, propylamino groups Bioactive potential (e.g., enzyme inhibition); higher polarity due to Cl substituent

Key Structural and Functional Differences:

  • Substituent Effects: The 2,6-dioxocyclohexyl group in 3-(2,6-Dioxocyclohexyl)propanenitrile introduces electron-withdrawing ketones, increasing acidity of adjacent protons and reactivity toward nucleophiles . Phenanthrene in the compound from adds aromaticity and rigidity, likely enhancing UV absorption and fluorescence, useful in photochemical applications . Cyclohexylidene (unsaturated cyclohexyl) in Cyclohexylideneacetonitrile enables conjugation, making it more reactive in cycloaddition reactions compared to 2-cyclohexylpropanenitrile .
  • Physicochemical Properties :

    • Polarity : Nitriles with aromatic or ketone substituents (e.g., ) exhibit higher polarity than aliphatic analogs like 2-cyclohexylpropanenitrile.
    • Boiling/Melting Points : Bulky substituents (e.g., phenanthrene) increase molecular weight and intermolecular forces, raising melting points .
  • Applications: Pharmaceuticals: Chlorophenyl and amino-substituted nitriles () are common in drug discovery due to bioactivity . Materials Science: Phenanthrene-containing nitriles () may serve as precursors for organic electronic materials .

Notes on Comparative Analysis

Structural Diversity : Substitutions on the cyclohexyl ring or nitrile chain drastically alter reactivity and applications. For example, ketone groups () enable redox chemistry, while aromatic systems () expand optoelectronic utility.

Data Limitations : Direct experimental data on 2-cyclohexylpropanenitrile are sparse; inferences rely on analogs. Further studies (e.g., spectroscopy, computational modeling) are needed to validate properties.

Industrial Relevance : Simpler nitriles like 2-cyclohexylpropanenitrile may prioritize cost-effective synthesis, whereas complex derivatives () target niche applications.

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